N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acetamidophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.
Coupling Reactions: The thiazole derivative is then coupled with the fluorophenyl amine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its thiazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-((4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(3-acetamidophenyl)-2-((4-(2-((3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S2/c1-13(27)23-16-6-3-7-17(9-16)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-15-5-2-4-14(22)8-15/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBONFFBQUNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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